TP-472N, identified by its Chemical Abstracts Service number 2080306-24-5, is a compound that has garnered attention in the field of biomedical research. It is categorized as a small molecule inhibitor, primarily investigated for its potential therapeutic applications. The compound is sourced from Tocris Bioscience, a well-known supplier of research chemicals, which provides detailed information about its properties and uses.
TP-472N is classified under the category of small molecule inhibitors. It is synthesized for research purposes and is primarily used in the study of various biological processes. The compound's classification aids in understanding its potential interactions within biological systems and its applications in pharmacological research.
The synthesis of TP-472N involves several key steps that are typical in organic chemistry. While specific proprietary methods may not be disclosed, general synthetic pathways for similar compounds often include:
The technical details of the synthesis generally involve controlling reaction conditions such as temperature, time, and solvent choice to maximize yield and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are typically used to confirm the structure of TP-472N after synthesis.
The molecular structure of TP-472N can be represented by its chemical formula, which defines the arrangement of atoms within the molecule. While specific structural diagrams are not provided here, it typically includes various functional groups that contribute to its biological activity.
Key data related to the molecular structure includes:
TP-472N may participate in various chemical reactions that are characteristic of small molecules. These reactions can include:
The specifics of these reactions depend on the functional groups present in TP-472N and its reactivity profile. Reaction conditions such as temperature, solvent, and catalysts play significant roles in determining reaction pathways and outcomes.
The mechanism of action for TP-472N involves its interaction with specific biological targets within cells. This may include:
Understanding the mechanism requires detailed studies involving biochemical assays and cellular models to elucidate how TP-472N affects biological functions at a molecular level.
TP-472N exhibits several physical properties relevant to its use in research:
Chemical properties include stability under different conditions (e.g., pH, temperature) and reactivity with other substances. These properties dictate how TP-472N can be handled and utilized in laboratory settings.
Comprehensive analyses often involve characterizing these properties using techniques such as differential scanning calorimetry or thermogravimetric analysis to assess stability and thermal behavior.
TP-472N has potential scientific uses across various fields:
Bromodomain-containing proteins 7 and 9 (BRD7/9) are specialized epigenetic "reader" modules within the non-canonical BAF (ncBAF) subclass of SWI/SNF chromatin remodeling complexes [5] [6]. Unlike canonical SWI/SNF complexes, ncBAF complexes uniquely incorporate BRD9 while excluding core subunits like SMARCB1 (SNF5) and ARID1A/B [5] [6]. These complexes utilize ATP-dependent chromatin remodeling to dynamically regulate DNA accessibility, positioning nucleosomes to expose or occlude gene regulatory elements [3] [5]. Structurally, BRD7/9 contain conserved bromodomains that recognize acetylated lysine residues on histone tails (H3K27ac, H3K14ac), anchoring ncBAF complexes to acetylated chromatin regions [1] [5]. This binding triggers localized nucleosome sliding, enabling transcriptional activation or repression.
Table 1: Key Subunits in SWI/SNF Complex Variants
Complex Type | Defining Subunits | BRD9/7 Status |
---|---|---|
ncBAF | GLTSCR1, BRD9 | BRD9 incorporated |
cBAF (BAF) | ARID1A/B, SMARCB1 | BRD9 excluded |
PBAF | ARID2, PBRM1, BRD7 | BRD7 incorporated |
BRD9-containing ncBAF complexes exhibit distinct genomic localization compared to other SWI/SNF subtypes. While SMARCB1-containing complexes bind predominantly at enhancer regions, BRD9 complexes occupy both promoters and enhancers of actively transcribed genes [5] [6]. This dual positioning enables broad transcriptional influence. In SMARCB1-deficient cancers (e.g., malignant rhabdoid tumors), BRD9 incorporation into residual SWI/SNF complexes increases dramatically, creating a synthetic lethal dependency [5] [6]. The DUF3512 domain of BRD9—not its bromodomain—proves essential for maintaining complex integrity under these conditions, revealing a scaffolding function beyond histone reading [6].
BRD9/7 dysfunction disrupts lineage-specific gene programs in disease:
TP-472N exemplifies a critical tool in epigenetic probe validation. As a negative control for the potent BRD7/9 inhibitor TP-472, it shares nearly identical chemical structure but lacks functional activity (>20 µM against BRD9) [2] [9] [10]. This deliberate design controls for off-target effects and assay artifacts:
Table 2: Selectivity Profile of TP-472 vs. TP-472N
Property | TP-472 (Active Probe) | TP-472N (Negative Control) |
---|---|---|
BRD9 Binding (KD) | 33 nM | >20 µM |
BRD7 Binding (KD) | 340 nM | >20 µM |
Selectivity vs. BRD4 | >30-fold | Inactive |
Functional Outcome | Chromatin remodeling block | No target engagement |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7